molecular formula C20H18O7 B1510731 Irgacure 754 CAS No. 211510-16-6

Irgacure 754

Cat. No. B1510731
M. Wt: 370.4 g/mol
InChI Key: FIOCEWASVZHBTK-UHFFFAOYSA-N
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Patent
US08422133B2

Procedure details

Specific examples include such as Irgacure 184, Irgacure 907, Irgacure 369, Irgacure 379, Irgacure 819, Irgacure 127, Irgacure 500, Irgacure 754, Irgacure 250, Irgacure 1800, Irgacure 1870, Irgacure OXE01, DAROCUR TPO and DAROCUR 1173, produced by Ciba Specialty Chemicals K. K.; Speedcure MBB, Speedcure PBZ, Speedcure ITX, Speedcure CTX, Speedcure EDB, Esacure ONE, Esacure KIP150, and Esacure KTO46, produced by Nihon SiberHegner K. K.; and KAYACURE DETX-S, KAYACURE CTX, KAYACURE BMS and KAYACURE DMBI, produced by Nippon Kayaku Co., Ltd. An amount of the photopolymerization initiator to be added is preferably 0.1 to 10 parts by weight with respect to 100 parts by weight of the ionizing radiation-curable resin.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:6][CH2:5][C:4](O)([C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[O:8])[CH2:3][CH2:2]1.C[C:17](N1CCOCC1)([C:19](C1C=CC([S:27]C)=CC=1)=[O:20])C.[CH3:35][CH2:36][C:37](N(C)C)([C:45]([C:47]1[CH:52]=[CH:51][C:50]([N:53]2[CH2:58]COC[CH2:54]2)=[CH:49][CH:48]=1)=[O:46])CC1C=CC=CC=1.C1C=CC(C(C(OCCOCCOC(C(C2C=CC=CC=2)=O)=O)=O)=O)=CC=1>>[CH3:35][CH:36]([C:6]1[CH:1]=[CH:2][C:3]2[S:27][C:14]3[C:9]([C:7](=[O:8])[C:4]=2[CH:5]=1)=[CH:10][CH:11]=[CH:12][CH:13]=3)[CH3:37].[CH3:17][CH2:19][O:20][C:45]([C:47]1[CH:48]=[CH:49][C:50]([N:53]([CH3:54])[CH3:58])=[CH:51][CH:52]=1)=[O:46]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC(CC1)(C(=O)C2=CC=CC=C2)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C(=O)C1=CC=C(C=C1)SC)N2CCOCC2
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(CC1=CC=CC=C1)(C(=O)C2=CC=C(C=C2)N3CCOCC3)N(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)C(=O)C(=O)OCCOCCOC(=O)C(=O)C2=CC=CC=C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
produced by Ciba Specialty Chemicals K

Outcomes

Product
Name
Type
product
Smiles
CC(C)C1=CC2=C(C=C1)SC3=CC=CC=C3C2=O
Name
Type
product
Smiles
CCOC(=O)C1=CC=C(C=C1)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08422133B2

Procedure details

Specific examples include such as Irgacure 184, Irgacure 907, Irgacure 369, Irgacure 379, Irgacure 819, Irgacure 127, Irgacure 500, Irgacure 754, Irgacure 250, Irgacure 1800, Irgacure 1870, Irgacure OXE01, DAROCUR TPO and DAROCUR 1173, produced by Ciba Specialty Chemicals K. K.; Speedcure MBB, Speedcure PBZ, Speedcure ITX, Speedcure CTX, Speedcure EDB, Esacure ONE, Esacure KIP150, and Esacure KTO46, produced by Nihon SiberHegner K. K.; and KAYACURE DETX-S, KAYACURE CTX, KAYACURE BMS and KAYACURE DMBI, produced by Nippon Kayaku Co., Ltd. An amount of the photopolymerization initiator to be added is preferably 0.1 to 10 parts by weight with respect to 100 parts by weight of the ionizing radiation-curable resin.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:6][CH2:5][C:4](O)([C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[O:8])[CH2:3][CH2:2]1.C[C:17](N1CCOCC1)([C:19](C1C=CC([S:27]C)=CC=1)=[O:20])C.[CH3:35][CH2:36][C:37](N(C)C)([C:45]([C:47]1[CH:52]=[CH:51][C:50]([N:53]2[CH2:58]COC[CH2:54]2)=[CH:49][CH:48]=1)=[O:46])CC1C=CC=CC=1.C1C=CC(C(C(OCCOCCOC(C(C2C=CC=CC=2)=O)=O)=O)=O)=CC=1>>[CH3:35][CH:36]([C:6]1[CH:1]=[CH:2][C:3]2[S:27][C:14]3[C:9]([C:7](=[O:8])[C:4]=2[CH:5]=1)=[CH:10][CH:11]=[CH:12][CH:13]=3)[CH3:37].[CH3:17][CH2:19][O:20][C:45]([C:47]1[CH:48]=[CH:49][C:50]([N:53]([CH3:54])[CH3:58])=[CH:51][CH:52]=1)=[O:46]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC(CC1)(C(=O)C2=CC=CC=C2)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C(=O)C1=CC=C(C=C1)SC)N2CCOCC2
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(CC1=CC=CC=C1)(C(=O)C2=CC=C(C=C2)N3CCOCC3)N(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)C(=O)C(=O)OCCOCCOC(=O)C(=O)C2=CC=CC=C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
produced by Ciba Specialty Chemicals K

Outcomes

Product
Name
Type
product
Smiles
CC(C)C1=CC2=C(C=C1)SC3=CC=CC=C3C2=O
Name
Type
product
Smiles
CCOC(=O)C1=CC=C(C=C1)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.